molecular formula C16H15NO3S B8291498 Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Cat. No.: B8291498
M. Wt: 301.4 g/mol
InChI Key: IILVPWGJKMRGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 2-(3-thiophen-2-ylprop-2-enoylamino)benzoate

InChI

InChI=1S/C16H15NO3S/c1-2-20-16(19)13-7-3-4-8-14(13)17-15(18)10-9-12-6-5-11-21-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

IILVPWGJKMRGNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 2-[3-(2-thienyl)acrylamido]benzoic acid (273 mg, 1 mmol) in acetone (2 ml) were added potassium carbonate (194 mg, 1.4 mmol) and dry dimethylformamide (1 ml). To the resulting solution, ethyl iodide (218 mg, 1.4 mmol) and dry dimethylformamide (2 ml) were added and the mixture was stirred at 60° C. for 1 hour. The reaction mixture was poured into ice water. The precipitated solid was collected by suction, and recrystallized from methanol to give pale yellow crystals of the desired compound (197 mg, yield, 65%). m.p., 120°-122° C.
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273 mg
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2 mL
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194 mg
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1 mL
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218 mg
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2 mL
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ice water
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65%

Synthesis routes and methods III

Procedure details

Under nitrogen stream, 2-chloro-1-methylpyridinium iodide (966 mg, 3.89 mmol) was suspended in dry methylene chloride (5 ml). To the suspension, a solution of 3-(2-thienyl)acrylic acid (500 mg, 3.24 mmol), triethylamine (1.08 ml, 7.78 mmol), and ethyl 2-aminobenzoate (0.48 ml, 3.24 mmol) in dry methylene chloride (5 ml) was added dropwise. After the addition, the mixture was heated under reflux for 39 hours. Then, the reaction mixture was diluted with methylene chloride, washed with 10% aqueous HCl, saturated aqueous sodium chloride, 1N-aqueous NaOH, and saturated aqueous sodium chloride successively, and dried. Removal of solvent gave a yellow solid, which was washed with n-hexane to give pale yellow solids of the title compound (442 mg, yield, 45%). m.p., 126°-127° C. (recrystallized from methanol)
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966 mg
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500 mg
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1.08 mL
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0.48 mL
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5 mL
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5 mL
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45%

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